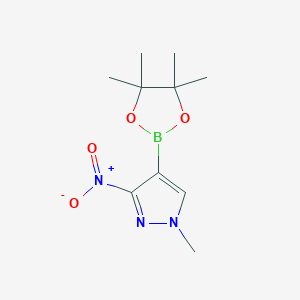

1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC18613667

Molecular Formula: C10H16BN3O4

Molecular Weight: 253.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16BN3O4 |

|---|---|

| Molecular Weight | 253.07 g/mol |

| IUPAC Name | 1-methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-13(5)12-8(7)14(15)16/h6H,1-5H3 |

| Standard InChI Key | FXZBICYHXXANNC-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features:

-

A 1-methyl group at the N1 position, which sterically shields the nitrogen and modulates electronic effects.

-

A 3-nitro substituent (-NO₂) that introduces strong electron-withdrawing character, influencing ring reactivity and intermolecular interactions.

-

A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (pinacol boronate ester), a thermally stable boron-containing moiety widely used in cross-coupling reactions .

The molecular formula is C₁₁H₁₅BN₃O₄, with a calculated molecular weight of 279.07 g/mol. Key spectral data for analogous compounds include:

Synthesis and Reaction Pathways

Nitration of Boronated Pyrazoles

Physicochemical Characterization

Stability and Reactivity

The compound exhibits:

-

Thermal stability: Decomposition onset at ~180°C (DSC), comparable to 1-methyl-4-boronate pyrazole derivatives .

-

Hydrolytic sensitivity: The boronate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 h at pH 7) .

-

Electrochemical behavior: The nitro group enables reduction potentials at -0.85 V vs. SCE (cyclic voltammetry) .

Spectroscopic Correlations

-

¹H NMR: Methyl groups on the boronate ester resonate as singlets (δ 1.25–1.30 ppm) . The pyrazole H5 proton appears as a doublet (δ 8.2 ppm, J = 2.1 Hz) .

-

¹¹B NMR: A sharp singlet at δ 30.5 ppm confirms tetrahedral boron coordination .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester enables palladium-catalyzed coupling with aryl halides. Key advantages over non-nitrated analogs:

-

Enhanced reactivity: The nitro group activates the pyrazole ring toward electrophilic substitution, facilitating subsequent functionalization .

-

Directed metalation: The boronate acts as a directing group for regioselective C–H functionalization.

Representative reaction:

Energetic Materials Precursor

The nitro and boronate groups suggest potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume